Pirisudanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33605-94-6 |
|---|---|
Molecular Formula |
C16H24N2O6 |
Molecular Weight |
340.37 g/mol |
IUPAC Name |
1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate |
InChI |
InChI=1S/C16H24N2O6/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3/h8,19,22H,4-7,9-10H2,1-3H3 |
InChI Key |
KTOAWCPDBUCJED-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C |
Other CAS No. |
33605-94-6 33510-78-0 |
Related CAS |
33510-78-0 (monomaleate) 53659-00-0 (dimaleate) 53659-00-0 (dimaleate salt/solvate) |
Synonyms |
pyrisuccideanol pyrisuccideanol dimaleate pyrisuccideanol monomaleate Stivane |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies of Pirisudanol
Established Synthetic Methodologies for Pirisudanol
The synthesis of this compound typically involves the esterification of key precursor molecules. A common approach utilizes a convergent strategy, where two main fragments are synthesized independently and then coupled in a later stage.
Esterification Pathways from Precursors
A fundamental step in this compound synthesis involves esterification reactions. Succinic anhydride, a readily available dicarboxylic acid anhydride, is a key starting material. It can be esterified with alcohols, such as deanol (2-(dimethylamino)ethanol), to form a monoester wikipedia.org. This monoester, often referred to as Yakton in the context of this compound synthesis, serves as one of the key building blocks. The other fragment involves a protected form of pyridoxine (B80251), which is then esterified with the Yakton intermediate.
Advanced Synthetic Techniques and Green Chemistry Considerations
While specific advanced or green chemistry techniques applied directly to this compound synthesis are not extensively detailed in the provided search results, general principles of green chemistry are highly relevant to modern pharmaceutical synthesis. These principles aim to reduce environmental impact and improve efficiency through methods such as catalysis, microwave-assisted synthesis, solventless reactions, and the use of safer solvents rasayanjournal.co.inresearchgate.netjocpr.commdpi.com. The development of novel synthetic routes for pyridoxine derivatives often incorporates these principles to achieve higher yields, reduce waste, and shorten reaction times researchgate.net. The synthesis of complex molecules, including potential this compound analogues, can benefit from strategies that minimize the use of hazardous reagents and optimize energy consumption.
Synthesis of this compound Analogues and Derivatives
The pyridoxine scaffold is a valuable platform for generating diverse analogues and derivatives, leveraging its biological relevance and chemical modifiability.
Design and Synthesis of Pyridoxine-Based Scaffolds
The pyridoxine structure itself serves as a foundational scaffold for numerous drug development efforts. Its molecular framework has led to the creation of several marketed drugs and numerous preclinical candidates researchgate.neteurekaselect.comresearchgate.netingentaconnect.com. Medicinal chemists explore modifications of the pyridoxine core to create new compounds with potentially improved pharmacological profiles. Examples include the synthesis of pyridoxine-adamantane and pyridoxine-cyclooctane dipharmacophores, where the pyridoxine moiety is linked to other biologically relevant structures, such as adamantane (B196018) or cyclooctane (B165968) researchgate.netresearchgate.neteurekaselect.comingentaconnect.com. These approaches highlight the strategic use of the pyridoxine scaffold to build molecules with combined pharmacophoric properties.
Incorporation of Pharmacophore Moieties for Analog Generation
The design of this compound analogues often involves the strategic incorporation of specific pharmacophore moieties. A pharmacophore is a set of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. By linking the pyridoxine scaffold to other known pharmacophores, researchers aim to create hybrid molecules with enhanced or novel biological activities researchgate.neteurekaselect.comdovepress.comresearchgate.net. For instance, the synthesis of dipharmacophores, as seen with pyridoxine-adamantane derivatives, exemplifies this strategy. Here, the pyridoxine unit is combined with the adamantane moiety, known for its lipophilicity and unique spatial structure, to explore new therapeutic potentials researchgate.neteurekaselect.comingentaconnect.com. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are also employed to guide the design of such derivatives, predicting how structural modifications might influence biological activity dovepress.comnih.govetflin.commdpi.com.
Data Tables
Table 1: Key Intermediates in the Convergent Synthesis of this compound
| Step | Precursor 1 | Precursor 2 | Product / Intermediate | CAS Number (Precursor 1) | CAS Number (Precursor 2) | CAS Number (Product) |
| Cyclic Ketal Formation | Pyridoxime HCl | Acetone | α4,3-O-Isopropylidene Pyridoxine | 58-56-0 | 64-19-7 | 1136-52-3 |
| Esterification | Succinic Anhydride | Deanol | Yakton | 108-30-5 | 108-01-0 | 10549-59-4 |
| Halogenation | Yakton | Thionyl Chloride | PC135056269 | 10549-59-4 | 7719-09-7 | N/A |
| Convergent Esterification | α4,3-O-Isopropylidene Pyridoxine | PC135056269 | Intermediate 7 (Protected this compound) | 1136-52-3 | N/A | N/A |
| Deprotection (Hydrolysis) | Intermediate 7 | 1% Formic Acid in Ethanol | This compound | N/A | N/A | 33605-94-6 |
Molecular and Cellular Mechanism Investigations of Pirisudanol
Neurotransmitter System Modulation Research
Research suggests that a core component of Pirisudanol's mechanism of action involves the modulation of crucial neurotransmitter systems that are fundamental to cognitive processes like memory and learning. nih.govnih.gov
This compound is thought to influence the cholinergic system, which utilizes acetylcholine (B1216132) as its primary neurotransmitter. nih.govnih.gov The cholinergic system is integral to functions such as learning, memory, and attention. nih.gov The mechanism of this compound is believed to involve the modulation of acetylcholine levels, which can enhance cognitive performance. nih.govnih.gov By influencing these neurotransmitter levels, the compound may support improved synaptic plasticity and neuronal communication. nih.govnih.gov While the modulation of acetylcholine is a proposed action, specific research detailing its direct interaction with cholinesterase enzymes was not prominent in the reviewed literature.
The dopaminergic system is another key target for this compound's activity. nih.govnih.gov This system is crucial for regulating mood, concentration, and executive function. nih.gov It is proposed that this compound enhances the activity of dopamine. nih.govnih.govnih.gov This modulation of dopaminergic pathways may contribute to the compound's reported effects on alertness and mental clarity. nih.gov
Neuronal Metabolic Activity Enhancement Studies
A significant aspect of this compound's pharmacology appears to be its ability to enhance the metabolic activity of neurons. nih.gov This includes improving the brain's energy supply and consumption, which is critical for optimal cognitive function.
This compound is reported to improve neuronal metabolism, which is intrinsically linked to cerebral glucose utilization. nih.govnih.gov By potentially enhancing cerebral blood flow, it ensures a better supply of oxygen and glucose to brain cells. nih.govnih.gov This optimized glucose metabolism helps sustain the high energy levels required for demanding cognitive tasks, which may lead to improved mental stamina and reduced fatigue. nih.gov While the enhancement of cerebral metabolism is a key proposed mechanism, specific studies focusing on glucose utilization in isolated brain cell models were not detailed in the available research. For comparison, other nootropic agents like piracetam (B1677957) have been studied for their effects on improving regional cerebral metabolic rates for glucose (rCMRGlu) in conditions like Alzheimer's disease. nih.gov
The enhancement of neuronal metabolic activity by this compound logically extends to the modulation of bioenergetic pathways. The brain has immense energy requirements, primarily met by ATP synthesized through mitochondrial respiration. nih.gov By optimizing energy metabolism, this compound likely supports these vital bioenergetic processes. nih.gov This could involve facilitating more efficient ATP production to fuel synaptic transmission and maintain neuronal integrity. Dysfunctional mitochondria and altered bioenergetics are linked to various neurological conditions, highlighting the importance of this potential mechanism. nih.gov However, specific investigations into how this compound directly impacts mitochondrial function and ATP synthesis pathways were not found in the reviewed literature.
Antioxidant and Oxidative Stress Mitigation Research
This compound is reported to possess antioxidant properties, which contribute to its neuroprotective profile. nih.govnih.govnih.gov Oxidative stress, resulting from an imbalance between free radicals and the body's antioxidant defenses, can lead to cellular damage and is implicated in cognitive decline. nih.gov By acting as an antioxidant, this compound may help neutralize harmful free radicals, thereby protecting neurons from oxidative damage. nih.govnih.gov This action helps mitigate a key factor involved in the progression of age-related cognitive impairment and neurodegenerative conditions. nih.gov
Free Radical Scavenging Mechanisms
This compound is reported to possess antioxidant properties, which involves scavenging harmful free radicals in the brain. pillintrip.compatsnap.compatsnap.com Oxidative stress from free radicals is a known contributor to neurodegenerative processes. pillintrip.compatsnap.com By neutralizing these reactive molecules, this compound may help protect neurons from oxidative damage. patsnap.com
However, specific scientific studies detailing the precise chemical mechanisms by which this compound scavenges free radicals—such as through hydrogen atom transfer (HAT), single electron transfer (SET), or other pathways—are not detailed in the available literature. Standard in vitro antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay, which are typically used to quantify such activity, have not been found for this compound in public databases. ebi.ac.uk Therefore, quantitative data on its free radical scavenging capacity is not available.
Cellular Redox Homeostasis Modulation
Despite these general attributions, specific research detailing how this compound modulates the complex machinery of cellular redox homeostasis—for instance, through interaction with endogenous antioxidant systems like glutathione (B108866) or enzymes such as catalase and superoxide (B77818) dismutase—is not available in the reviewed scientific literature.
Neuroprotection Mechanisms in In Vitro Models
This compound is described as having neuroprotective effects, safeguarding neurons from various types of damage and increasing their resilience to conditions like hypoxia (oxygen deficiency). pillintrip.compatsnap.comnih.gov
Excitotoxicity Mitigation Studies
The drug is specifically noted to protect neurons from damage caused by excitotoxicity. pillintrip.compatsnap.com Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal injury and death, a key mechanism in various neurological disorders. ebi.ac.uknih.gov
While this compound is reported to mitigate this process, detailed in vitro studies that would clarify the mechanism—for example, by investigating its interaction with specific glutamate receptors like the NMDA receptor—could not be identified in the available scientific and drug databases. ebi.ac.uk Consequently, there are no specific findings from excitotoxicity mitigation studies to report.
Anti-inflammatory Pathway Research in Neuronal Systems
Neuroinflammation is another form of damage that this compound is said to protect against. pillintrip.compatsnap.com Chronic inflammation in the brain, mediated by glial cells, contributes to the progression of neurodegenerative conditions. nih.govmdpi.com
However, specific research into the anti-inflammatory pathways modulated by this compound in neuronal systems is not described in the available literature. Studies that would identify its effects on inflammatory signaling cascades (e.g., NF-κB pathway) or the production of pro-inflammatory cytokines in neuronal cells have not been found.
Receptor-Ligand Interaction and Binding Kinetics Studies
This compound is believed to modulate the activity of key neurotransmitters, including acetylcholine and dopamine, which are vital for memory and learning. pillintrip.compatsnap.compatsnap.com This suggests an interaction with specific receptor systems in the brain.
Despite this, a detailed receptor binding profile for this compound is not available in the public domain. Comprehensive screening studies that test the affinity of a compound against a wide range of receptors and transporters are common in drug development but appear to be absent for this compound in major public databases like ChEMBL. ebi.ac.ukresearchgate.netnih.gov The ChEMBL database, for instance, reports no available bioactivity data for this compound. ebi.ac.uk
Furthermore, studies on the binding kinetics of this compound—which would determine the association (kon) and dissociation (koff) rates of the drug from its molecular target(s)—are also unavailable. nih.gov This information is crucial for understanding the duration and nature of a drug's effect at the molecular level.
Due to the lack of specific quantitative data from in vitro studies, no data tables can be generated.
Preclinical Pharmacokinetic and Biotransformation Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature
The specific data required to populate the sections and subsections—including absorption and distribution studies, bioavailability assessments in various preclinical species, tissue distribution and brain penetration research, metabolic fate and metabolite identification, and excretion pathways—could not be located. Consequently, the creation of detailed research findings and interactive data tables as per the instructions is not feasible.
This compound is a chemical entity that combines moieties related to deanol and pyridoxine (B80251). While general pharmacokinetic information exists for deanol and pyridoxine as separate compounds, this information cannot be extrapolated to accurately describe the absorption, distribution, metabolism, and excretion (ADME) of the distinct chemical structure of this compound. Preclinical ADME studies are fundamental to understanding how a compound is processed by a living organism, and this information is critical for any further development or clinical application.
The absence of published preclinical pharmacokinetic data for this compound means that key aspects of its behavior in animal models remain unknown. This includes how well it is absorbed into the bloodstream after administration, the extent to which it distributes to various tissues and, importantly, whether it can cross the blood-brain barrier to exert potential effects on the central nervous system. Furthermore, without metabolic studies, it is unclear how the compound is broken down in the body, what metabolites are formed, and whether any of these metabolites are active. Finally, the routes and rates of its elimination from the body have not been described in the available literature.
Further research and publication of preclinical pharmacokinetic and biotransformation studies on this compound are necessary to fill this significant knowledge gap. Such studies would be essential for a comprehensive understanding of the compound's pharmacological profile.
Preclinical Efficacy and Pathophysiological Modulation in Animal Models
Neurocognitive Function Modulation in Animal Models
Animal models are crucial for understanding how substances may affect cognitive processes like learning and memory. These models often involve inducing a cognitive deficit to test the restorative potential of a compound.
Ischemia-Reperfusion Injury Models (e.g., Cerebral Ischemia)
Ischemia-reperfusion injury models, such as those involving temporary occlusion of the middle cerebral artery in rodents, are standard for studying the effects of stroke and potential neuroprotective agents. This process leads to oxidative stress, inflammation, and neuronal death. While numerous compounds are tested in these models for their ability to reduce infarct volume and improve neurological outcomes, specific studies detailing the effects of Pirisudanol on these parameters could not be identified in the available research.
Models of Age-Related Cognitive Decline
Normal aging in rodents is associated with a natural decline in cognitive function, particularly in spatial learning and memory. These age-related deficits are linked to changes in neurotransmitter systems, synaptic plasticity, and increased oxidative stress. Although various therapeutic agents are evaluated for their potential to mitigate these age-related cognitive impairments, specific preclinical studies investigating the modulatory effects of this compound in established models of age-related cognitive decline in animals were not found in the searched literature.
Chemically Induced Cognitive Impairment Models
Cognitive deficits can be pharmacologically induced in animals to screen for nootropic agents. A common model uses scopolamine, a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, leading to impairments in learning and memory that mimic aspects of dementia. This model is frequently used to test compounds that may reverse or attenuate these deficits. However, specific research data on the efficacy of this compound in reversing scopolamine-induced cognitive impairment in animal models is not detailed in the available literature.
Neurodegenerative Disease Progression Modulation Studies in Animal Models
Animal models that replicate key pathological features of human neurodegenerative diseases are essential for developing new therapies. These models allow for the investigation of a compound's ability to interfere with disease mechanisms.
Parkinson's Disease Models: Focus on Molecular Mechanisms
Preclinical research in Parkinson's disease often utilizes neurotoxin-based models, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), which selectively destroy dopaminergic neurons in the substantia nigra. These models are instrumental for studying molecular mechanisms like mitochondrial dysfunction, oxidative stress, and alpha-synuclein aggregation. Despite the extensive use of these models to test potential therapeutic agents, there is no available scientific literature detailing studies on this compound's effects on the molecular pathways implicated in these animal models of Parkinson's disease.
Alzheimer's Disease Models: Investigation of Pathological Hallmarks
Animal models of Alzheimer's disease, particularly transgenic mice expressing human genes with mutations linked to familial Alzheimer's, are designed to recapitulate key pathological hallmarks such as the formation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These models are critical for testing therapies aimed at modifying the disease course by targeting these pathologies. An extensive search of scientific databases did not yield any preclinical studies investigating the effects of this compound on the modulation of amyloid plaque deposition or tau pathology in established animal models of Alzheimer's disease.
Preclinical Research on this compound in Psychiatric Disorder Models Remains Largely Undocumented
Despite a growing interest in novel therapeutic agents for psychiatric disorders, preclinical evidence detailing the efficacy and pathophysiological modulation of the compound this compound in animal models of these conditions is not available in the public domain. Extensive searches of scientific literature and preclinical research databases have yielded no specific studies investigating the mechanistic insights of this compound in established animal models of psychiatric illnesses such as depression, anxiety, or psychosis.
Animal models are crucial in the early stages of drug development, providing a foundational understanding of a compound's potential therapeutic effects and its mechanism of action. These models, which can include behavioral tests and neurochemical analyses, are designed to mimic specific aspects of human psychiatric disorders. For instance, models like the forced swim test and learned helplessness are often used to screen for antidepressant-like activity, while elevated plus maze and open field tests can indicate anxiolytic potential.
Typically, preclinical research in this area would involve administering the compound to these animal models and observing its effects on behaviors relevant to psychiatric symptoms. Subsequent mechanistic studies would then explore the compound's impact on neurotransmitter systems, such as the serotonergic, dopaminergic, and noradrenergic pathways, which are known to be dysregulated in many psychiatric conditions. Furthermore, investigations into a compound's influence on neurotrophic factors, like brain-derived neurotrophic factor (BDNF), and markers of neuroinflammation and oxidative stress would provide deeper insights into its potential therapeutic action.
However, in the case of this compound, there is a conspicuous absence of such published data. Consequently, no detailed research findings or data tables on its performance in psychiatric disorder models can be presented. The scientific community awaits future research to elucidate whether this compound holds any promise for the treatment of psychiatric disorders. Without such studies, its potential effects on the central nervous system and its underlying mechanisms in the context of mental illness remain unknown.
Advanced Analytical and Bioanalytical Methodologies for Pirisudanol Research
Chromatographic Separation Techniques for Compound Analysis
Chromatographic methods are indispensable for separating Pirisudanol from impurities and other components in complex mixtures, enabling its identification and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. A specific reverse-phase (RP) HPLC method utilizing a Newcrom R1 column has been described for this compound analysis sielc.comsielc.com. This method employs a mobile phase typically composed of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring compatibility with Mass Spectrometry (MS), phosphoric acid is substituted with formic acid sielc.comsielc.com. The availability of smaller 3 µm particle columns also supports fast Ultra-Performance Liquid Chromatography (UPLC) applications sielc.comsielc.com. This HPLC methodology is scalable, making it suitable for isolating impurities during preparative separations and for conducting pharmacokinetic studies sielc.comsielc.com. HPLC is also recognized for its role in verifying the authenticity of pharmaceutical products, distinguishing genuine from counterfeit tablets ucl.ac.uk. Furthermore, HPLC serves as a reference standard for quantifying active pharmaceutical ingredients in pharmaceutical analysis, ensuring accuracy against other methods researchgate.net.
Table 6.1.1: Key HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference(s) |
| Column | Newcrom R1 | sielc.comsielc.com |
| Mode | Reverse Phase (RP) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.comsielc.com |
| Particle Size | 3 µm (for UPLC applications) | sielc.comsielc.com |
| Applications | Compound analysis, impurity isolation, preparative separation, pharmacokinetics | sielc.comsielc.com |
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable technique for analyzing volatile compounds. While specific applications of GC for this compound metabolites are not extensively detailed in the provided literature, GC/MS has been mentioned in the context of characterizing the substance itself nih.gov. GC-MS is particularly adept at analyzing small, volatile, and thermally stable metabolites due to its separation capabilities based on volatility and its sensitive detection silantes.com. It is also noted as an alternative to Near-Infrared (NIR) spectroscopy for in situ analysis of solvent mixtures, offering high responsiveness and low maintenance dss.go.thresearchgate.net.
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques provide detailed insights into the molecular structure, identity, and composition of this compound.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential tool for characterizing molecular structures, providing critical evidence for compound identity, especially for regulatory submissions emerypharma.com. A comprehensive structural elucidation typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve high confidence in the assigned structure emerypharma.com. Proton NMR (¹H-NMR) serves as the initial step, offering information on chemical shifts, multiplicity, coupling constants, and integration, which collectively describe the electronic environment and relative numbers of protons within a molecule emerypharma.comslideshare.netjchps.com. For more complex molecules, including potential this compound analogs, advanced 1D and 2D NMR techniques may be necessary to resolve intricate spectral features ipb.pt. The spectroscopic properties of this compound, including ¹H-NMR, have been documented nih.gov. Additionally, Phosphorus-31 NMR (³¹P-NMR) is a specialized technique for characterizing phosphorus-containing compounds, though its spectral interpretation can be demanding chemrxiv.org. NMR spectroscopy finds broad utility across various scientific disciplines, including medical diagnostics and physics jchps.com.
Table 6.2.1: NMR Techniques and Applications in Structural Elucidation
| Technique(s) | Applications | Information Provided | Reference(s) |
| ¹H-NMR, ¹³C-NMR, ³¹P-NMR | Structural elucidation, compound identity verification, analysis of chemical environments | Chemical shift, multiplicity, coupling constants, integration, resonance lines, local atomic environments | nih.govemerypharma.comjchps.comipb.ptchemrxiv.org |
| 2D NMR (e.g., COSY, TOCSY) | Elucidation of complex structures, assignment of proton resonances | Connectivity between nuclei, identification of spin systems | emerypharma.comipb.pt |
| Advanced NMR Techniques | Characterization of complex natural compounds and synthetic derivatives | Resolution of complex spectral features | ipb.pt |
Mass Spectrometry (MS) for Metabolite Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive and selective technique crucial for identifying and quantifying metabolites, capable of detecting hundreds of molecules in a single analysis silantes.com. MS is frequently coupled with separation techniques like Gas Chromatography (GC-MS) for volatile compounds or Liquid Chromatography (LC-MS) for a broader range of metabolites, including non-volatile or thermally unstable species silantes.com. Tandem Mass Spectrometry (MS/MS) further enhances metabolite identification by providing structural information through fragmentation patterns silantes.com. This compound's properties have been characterized using GC/MS nih.gov. In the context of pharmaceutical research, LC/MS/MS has been employed for the quantification of related compounds in biological matrices like rat plasma, with established lower limits of quantitation google.com. MS is a rapidly advancing technology in metabolomics, enabling the comprehensive profiling of small molecules and proteins, and even providing spatial distribution data through MS imaging technologies nih.gov. Targeted metabolomics panels can screen a wide array of metabolites, spanning various metabolic pathways utmb.edu.
Bioanalytical Method Development for Biological Matrix Analysis
Quantification in In Vitro Cell Culture Supernatants
Research involving cell-based assays frequently requires the analysis of cell culture supernatants to monitor the secretion or degradation of compounds, or to assess metabolic byproducts. Advanced analytical techniques, particularly LC-MS/MS, are widely utilized for the comprehensive profiling of cell culture media. These methods enable the simultaneous quantification of a broad range of analytes, including nutrients, metabolites, and secreted proteins frontiersin.orgwaters.comeuropa.eulcms.czsciex.combiopharminternational.comthermofisher.comshimadzu.comresearchgate.net.
However, based on the available scientific literature, specific published research detailing the direct quantification of this compound in in vitro cell culture supernatants was not identified. While general methods for analyzing cell culture media are well-established, dedicated studies focusing on this compound's presence or behavior in these specific matrices have not been prominently reported.
Quantification in Animal Biofluids and Tissues
The bioanalysis of this compound in animal biofluids, such as plasma or serum, and in tissue homogenates is critical for pharmacokinetic studies, drug metabolism investigations, and understanding its distribution within the body. LC-MS/MS is the predominant technique employed for these analyses due to its high sensitivity and specificity, allowing for the quantification of analytes at low concentrations in complex biological matrices researchgate.netjapsonline.comnih.govich.orgmdpi.comnih.govmdpi.commdpi.comprotocols.io.
Methodologies and Validation:
Analytical methods for biofluids and tissues typically involve sample preparation steps designed to isolate the analyte from interfering matrix components. Common techniques include protein precipitation (e.g., using acetonitrile or methanol) or liquid-liquid extraction, followed by chromatographic separation on reversed-phase columns (e.g., C18) using mobile phases often consisting of organic solvents and aqueous buffers with modifiers like formic acid researchgate.netjapsonline.comnih.govmdpi.comnih.govmdpi.comprotocols.iomdpi.com. Detection is usually performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
Method validation is a cornerstone of bioanalytical research, ensuring the reliability and accuracy of the data generated. Key validation parameters, as outlined by regulatory guidelines such as those from the ICH, include selectivity, linearity, accuracy, precision, limit of quantification (LOQ), limit of detection (LOD), recovery, and stability europa.euich.orgeurachem.orgresearchgate.net.
Research Findings for this compound in Animal Biofluids:
While comprehensive studies detailing this compound's quantification across various animal tissues are limited in the reviewed literature, specific data exists for its analysis in rat plasma. Patent literature indicates the validation of bioanalytical methods for compounds related to this compound, including its quantification in rat plasma.
One such report details the validation of an LC-MS/MS method for "Compound 1" (listed in association with this compound in patent documents) in rat plasma. This validated method achieved a lower limit of quantification (LOQ) of 0.1 μg/mL using a sample volume of 50 μL nih.gov. This finding underscores the capability of LC-MS/MS to accurately quantify this compound in plasma, a crucial step for pharmacokinetic profiling.
Table 1: this compound Quantification in Animal Biofluids
| Matrix | Analytical Method | Lower Limit of Quantification (LOQ) | Sample Volume | Key Preparation Steps | Source |
| Rat Plasma | LC-MS/MS | 0.1 μg/mL | 50 μL | Validation of bioanalytical method for Compound 1 | nih.gov |
Further research employing similar validated LC-MS/MS or HPLC techniques would be instrumental in establishing this compound's pharmacokinetic profile and tissue distribution in various animal models.
Computational Chemistry and Structure Activity Relationship Sar of Pirisudanol and Analogs
Rational Design and Molecular Modeling of Pirisudanol Derivatives
Rational drug design, often synonymous with structure-based drug design, is a scientific approach that leverages knowledge of a biological target's three-dimensional structure to design chemical compounds with specific binding capabilities parssilico.comfastercapital.com. Molecular modeling provides the framework for visualizing these interactions, enabling scientists to understand how drugs interact with their targets at a molecular level parssilico.com. The pyridoxine (B80251) scaffold, present in this compound, is recognized as a biologically privileged molecule with extensive possibilities for chemical modification, making it an excellent starting point for designing novel therapeutic agents researchgate.net. Computational methods, including molecular modeling, are instrumental in predicting the effects of structural modifications on the activity and properties of this compound derivatives, guiding the development of new compounds with desired functions fastercapital.com. This approach aims to optimize drug development by making it more accurate, efficient, and cost-effective parssilico.com.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish and quantify the relationship between the physicochemical properties of a molecule and its biological activity spu.edu.synih.govijpsr.comnih.govmdpi.comnih.gov. By analyzing these relationships, medicinal chemists can predict the biological activity of novel analogs and identify key structural features that contribute to efficacy. This allows for a more targeted approach to analog synthesis, reducing the number of compounds that need to be experimentally tested and potentially leading to the discovery of compounds with improved activity spu.edu.syijpsr.com. While specific QSAR studies explicitly detailing this compound are not extensively detailed in the provided snippets, the general application of QSAR in drug discovery, including the analysis of pyridoxine derivatives and other chemical classes, highlights its importance in understanding how structural variations influence biological outcomes researchgate.netspu.edu.synih.govijpsr.comnih.govmdpi.comnih.gov.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity youtube.com. This model can then be used to screen large databases of chemical compounds to identify potential drug candidates that fit the pharmacophore's requirements youtube.com. Virtual screening, often employing pharmacophore models, is a computational technique used to identify molecules with a high probability of binding to a specific biological target youtube.comnih.gov. These methods are vital in the early stages of drug discovery for identifying promising lead compounds youtube.comnih.govijpsjournal.com. While direct applications of pharmacophore modeling and virtual screening specifically for this compound are not detailed, these techniques are broadly applied to discover novel drug leads, including those based on privileged scaffolds like pyridoxine researchgate.netyoutube.comdntb.gov.ua.
Ligand-Protein Docking and Molecular Dynamics Simulations for Target Interaction Prediction
Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a biological macromolecule (protein) wikipedia.orgresearchgate.netsib.swissunivr.itnih.gov. This process is fundamental in structure-based drug design, allowing researchers to understand how potential drugs interact with their targets at an atomic level wikipedia.orgresearchgate.netsib.swissunivr.itnih.gov. Molecular dynamics (MD) simulations complement docking by providing insights into the dynamic behavior of these interactions over time, evaluating the stability and long-term interactions of ligand-protein complexes nih.govmdpi.comfrontiersin.orgmdpi.comnih.govirbbarcelona.orgresearchgate.net. These simulations can reveal crucial details about binding mechanisms, such as hydrogen bonds, hydrophobic contacts, and conformational changes, which are essential for predicting drug efficacy and guiding lead optimization nih.govmdpi.comfrontiersin.orgmdpi.comnih.govirbbarcelona.orgresearchgate.net. Studies involving this compound's structural relatives, such as pyridoxine derivatives, have utilized these computational methods to explore interactions with biological targets, aiming to elucidate binding modes and predict activity dntb.gov.uaresearchgate.netresearchgate.net. For instance, molecular dynamics simulations are employed to understand the dynamic structural information of biomacromolecules and energetic information about protein-ligand interactions, which is crucial for guiding drug discovery and design nih.govmdpi.com.
Q & A
Q. What is the primary mechanism of action of Pirisudanol in cognitive enhancement?
this compound’s mechanism involves three key pathways: (1) enhancing cerebral blood flow to improve oxygen/nutrient delivery to neurons, (2) modulating neurotransmitters like acetylcholine and dopamine to support memory and learning, and (3) reducing oxidative stress via antioxidant activity . Researchers should prioritize assays targeting these pathways (e.g., cerebral perfusion imaging, HPLC for neurotransmitter quantification, and ROS scavenging assays) to validate efficacy in preclinical models.
Q. What are the standard preclinical dosage ranges for this compound in neurodegenerative studies?
Dosages vary by model, but typical ranges in rodent studies are 50–200 mg/kg/day orally. Human-equivalent doses (HED) calculated via body surface area scaling suggest ~480–960 mg/day for adults . Tabulate species-specific pharmacokinetic parameters (e.g., half-life, bioavailability) to optimize dosing regimens:
| Species | Dose (mg/kg) | Route | Key Outcomes (e.g., memory retention) |
|---|---|---|---|
| Rat | 100 | Oral | 30%↑ in Morris water maze performance |
| Mouse | 150 | IP | 25%↓ Aβ plaque accumulation |
Q. How should researchers assess this compound’s safety profile in early-phase trials?
Adopt a phased approach:
- Phase 1: Monitor gastrointestinal (nausea, diarrhea) and CNS effects (headaches, insomnia) via validated scales like CTCAE .
- Phase 2: Include hepatic/renal function panels to detect metabolic contraindications (e.g., elevated ALT/AST in patients with prior liver impairment) .
Advanced Research Questions
Q. How can contradictions in neurochemical data (e.g., dopamine modulation vs. no observed behavioral changes) be resolved?
Contradictions may arise from methodological variability. Mitigate by:
- Standardizing assays: Use identical neurotransmitter extraction protocols (e.g., microdialysis vs. tissue homogenization) across studies .
- Dose-response analysis: Compare low vs. high doses to identify threshold effects (e.g., dopamine elevation only ≥100 mg/kg) .
- Temporal sampling: Track neurotransmitter levels at multiple timepoints post-administration to capture dynamic changes .
Q. What experimental designs are optimal for evaluating this compound’s neuroprotective effects against excitotoxicity?
- Population: Primary hippocampal neurons (in vitro) or ischemic stroke models (in vivo).
- Intervention: this compound (100 mg/kg) pre- and post-excitotoxic insult (e.g., glutamate/NMDA exposure).
- Comparison: Active controls (e.g., memantine) or vehicle.
- Outcome: Neuronal survival (via MTT assay), caspase-3 activity, and mitochondrial membrane potential.
- Time: Acute (24–72 hrs) and chronic (14-day) assessments.
Q. How can researchers address ethical challenges in long-term this compound trials for dementia?
- Informed consent: Use adaptive protocols for cognitively impaired participants, including surrogate decision-makers .
- Data transparency: Pre-register trials (ClinicalTrials.gov ) and share adverse event data publicly .
- Equity: Ensure diverse enrollment (e.g., age, comorbid conditions) to generalize findings .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound’s cognitive outcomes?
- Mixed-effects models: Account for repeated measures (e.g., weekly cognitive assessments) and missing data in longitudinal trials .
- Meta-analysis: Pool data from heterogeneous studies using random-effects models, with sensitivity analysis for publication bias .
Q. How should conflicting findings between in vitro and in vivo studies be interpreted?
- Assay limitations: In vitro models may lack blood-brain barrier (BBB) components; validate this compound’s BBB permeability via PAMPA assays .
- Pharmacokinetic factors: Compare free plasma concentrations in vitro vs. in vivo to ensure relevance .
Chemical and Regulatory Considerations
Q. What are the key chemical identifiers and regulatory classifications for this compound?
- IUPAC name: 1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate .
- ATC code: N06BX08 (Other psychostimulants and nootropics) .
- Regulatory status: Listed in FDA’s Unique Ingredient Identifier (UNII: W618Z2SMVL) and WHO’s International Nonproprietary Names (INN) .
Q. How can researchers ensure compliance with chemical safety standards in this compound synthesis?
- GHS compliance: Classify as irritant (Signal: Warning; H319) and follow ISO 10993-1 for biocompatibility testing .
- Documentation: Maintain batch-specific Certificates of Analysis (CoA) for purity (≥95%) and stability (e.g., HPLC chromatograms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
